Dimethyl (2-chlorophenyl)malonate
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Overview
Description
Dimethyl (2-chlorophenyl)malonate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of two ester groups attached to a malonic acid backbone, with a 2-chlorophenyl group substituting one of the hydrogen atoms on the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-chlorophenyl)malonate can be synthesized through the chlorination of dimethyl malonate using sulfuryl chloride. The reaction typically involves the following steps:
Chlorination: Dimethyl malonate is treated with sulfuryl chloride to introduce the chlorine atom at the desired position.
Purification: The resulting product is purified to obtain this compound in high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorination methods and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-chlorophenyl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Decarboxylation: Heating or the use of specific catalysts can induce decarboxylation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids are formed.
Decarboxylation: Simpler organic molecules are produced.
Scientific Research Applications
Dimethyl (2-chlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (2-chlorophenyl)malonate involves its reactivity as a malonate ester. The compound can form enolates under basic conditions, which can then participate in various nucleophilic substitution reactions. The presence of the 2-chlorophenyl group influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Malonate: A simpler malonate ester without the 2-chlorophenyl group.
Diethyl Malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic Acid: The parent compound of malonate esters.
Uniqueness
This substitution can influence the compound’s behavior in chemical reactions and its suitability for specific applications .
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
dimethyl 2-(2-chlorophenyl)propanedioate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
InChI Key |
DFDJWGZNOOMSEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
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